molecular formula C9H15NO2 B6148360 4-butylpiperidine-2,6-dione CAS No. 1340182-94-6

4-butylpiperidine-2,6-dione

Cat. No. B6148360
CAS RN: 1340182-94-6
M. Wt: 169.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butylpiperidine-2,6-dione (4-BP-2,6-D) is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is an important building block in the synthesis of various compounds, and is used in a variety of scientific research applications.

Scientific Research Applications

4-butylpiperidine-2,6-dione is widely used in scientific research due to its versatile properties. It is used as a reagent in the synthesis of a variety of compounds, including drugs, polymers additives, and agricultural chemicals. It is also used as a ligand in coordination chemistry, and has been used to study the interactions between metal ions and organic molecules. Additionally, 4-butylpiperidine-2,6-dione has been used in the study of enzyme inhibition, and as a substrate for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 4-butylpiperidine-2,6-dione is not fully understood. However, it is believed to interact with metal ions in a specific way, forming a complex which can then be used to study the interactions between metal ions and organic molecules. It is also believed to interact with enzymes in a specific way, which can be used to study enzyme inhibition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-butylpiperidine-2,6-dione are not fully understood. However, it is believed to interact with enzymes in a specific way, which can be used to study enzyme inhibition. Additionally, it has been used in the study of metal ion interactions with organic molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-butylpiperidine-2,6-dione in lab experiments is its versatility. It can be used as a reagent in the synthesis of a variety of compounds, and can also be used as a ligand in coordination chemistry. Additionally, it has been used in the study of enzyme inhibition and metal ion interactions with organic molecules. The main limitation of using 4-butylpiperidine-2,6-dione in lab experiments is the lack of understanding of its biochemical and physiological effects.

Future Directions

Given the versatility of 4-butylpiperidine-2,6-dione, there are a number of potential future directions for research. These include further study of its mechanism of action, biochemical and physiological effects, and applications in the synthesis of various compounds. Additionally, further research could be carried out into the use of 4-butylpiperidine-2,6-dione as a ligand in coordination chemistry, and its potential use in drug discovery. Finally, further research could be conducted into the use of 4-butylpiperidine-2,6-dione in the study of enzyme inhibition and metal ion interactions with organic molecules.

Synthesis Methods

4-butylpiperidine-2,6-dione can be synthesized using a variety of methods, including the condensation of piperidine-2,6-dione with 4-butylpiperidine. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction produces the desired product in high yields and is relatively simple to carry out.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-butylpiperidine-2,6-dione can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Butylamine", "Glutaric anhydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Butylamine is reacted with glutaric anhydride in the presence of sodium hydroxide to form 4-butylpiperidine-2,6-dione.", "Step 2: The reaction mixture is then acidified with hydrochloric acid to obtain the crude product.", "Step 3: The crude product is purified by recrystallization from ethanol to obtain the final product." ] }

CAS RN

1340182-94-6

Product Name

4-butylpiperidine-2,6-dione

Molecular Formula

C9H15NO2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.